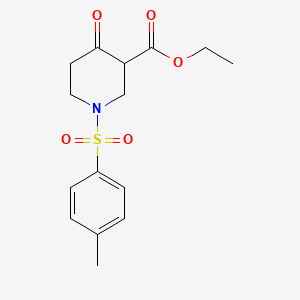
Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate
Cat. No. B3181620
Key on ui cas rn:
95034-88-1
M. Wt: 325.4 g/mol
InChI Key: TXKUJERNYMTMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08865758B2
Procedure details


0.200 g (0.97 mmol) of 1-ethyl-4-oxopiperidine-3-carboxylate hydrochloride (commercially available, ABCR) were dissolved in 4 mL of dichloromethane with 0.135 mL (0.97 mmol) of triethylamine. The solution was cooled down to 0° C. and 0.185 g (0.97 mmol) of para-toluenesulfonyl chloride were added followed by 0.135 mL (0.97 mmol) of triethylamine. The reaction was stirred for 20 minutes at 0° C. and overnight at room temperature. Then, the reaction was further diluted with dichloromethane (50 mL) and washed with brine (20 mL×2). The organic layer was dried over Na2SO4 and solvent evaporation gave 300 mg of a white solid (95% yield) which was used for the following step without further purification.
Name
1-ethyl-4-oxopiperidine-3-carboxylate hydrochloride
Quantity
0.2 g
Type
reactant
Reaction Step One






Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
Cl.C([N:4]1[CH2:9][CH2:8][C:7](=[O:10])[CH:6]([C:11]([OH:13])=[O:12])[CH2:5]1)C.C(N([CH2:19][CH3:20])CC)C.[C:21]1([CH3:31])[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1>ClCCl>[CH3:31][C:21]1[CH:26]=[CH:25][C:24]([S:27]([N:4]2[CH2:9][CH2:8][C:7](=[O:10])[CH:6]([C:11]([O:13][CH2:19][CH3:20])=[O:12])[CH2:5]2)(=[O:29])=[O:28])=[CH:23][CH:22]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
1-ethyl-4-oxopiperidine-3-carboxylate hydrochloride
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N1CC(C(CC1)=O)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.135 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0.185 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.135 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 20 minutes at 0° C. and overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (20 mL×2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4 and solvent evaporation
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N1CC(C(CC1)=O)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 300 mg | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
